REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[C:4](=[O:14])[CH2:3]1>CO.[Pd]>[NH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[C:2]([CH3:1])([CH3:15])[CH2:3][C:4]2=[O:14]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(C2=CC(=CC=C12)[N+](=O)[O-])=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen gas at 15 psi for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
CUSTOM
|
Details
|
the methanol was recovered under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(CC(C2=CC1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 1029.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |